REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([C:9](=[O:12])[CH2:10][CH3:11])[CH:6]=[CH:5][N:4]=1.[CH2:13](O)[CH2:14][CH2:15][OH:16].C([O-])(O)=O.[Na+]>C1(C)C=CC=CC=1.S(=O)(=O)(O)O.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>[CH2:10]([C:9]1([C:7]2[CH:6]=[CH:5][N:4]=[C:3]([O:2][CH3:1])[CH:8]=2)[O:16][CH2:15][CH2:14][CH2:13][O:12]1)[CH3:11] |f:2.3,6.7|
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Name
|
|
Quantity
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38.23 g
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Type
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reactant
|
Smiles
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COC1=NC=CC(=C1)C(CC)=O
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Name
|
|
Quantity
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100 mL
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Type
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reactant
|
Smiles
|
C(CCO)O
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Name
|
|
Quantity
|
575 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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473 μL
|
Type
|
catalyst
|
Smiles
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S(O)(O)(=O)=O
|
Name
|
|
Quantity
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889 mg
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Type
|
catalyst
|
Smiles
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O.C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=NC=CC(=C1)C(CC)=O
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Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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to reflux
|
Type
|
CUSTOM
|
Details
|
a Dean-Stark trap (oil bath temperature 160° C.)
|
Type
|
CUSTOM
|
Details
|
the phases were separated
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Type
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WASH
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Details
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The organic phase was washed twice with 250 mL
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Type
|
DRY_WITH_MATERIAL
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Details
|
in total with 500 mL brine and was then dried over 50 g Na2SO4 (30 min)
|
Duration
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30 min
|
Type
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FILTRATION
|
Details
|
filtered
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Type
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WASH
|
Details
|
The filter cake was washed with 100 mL toluene
|
Type
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CUSTOM
|
Details
|
After evaporation of solvent
|
Type
|
CUSTOM
|
Details
|
in a rotary evaporator (50° C./10 mbar)
|
Type
|
CUSTOM
|
Details
|
the crude product (40.31 g, 78% by weight) was obtained as a brown oil (HPLC purity 93.9% area)
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
DISTILLATION
|
Details
|
a high vacuum distillation (bp 95° C. at 0.056 mbar, oil bath temperature 125° C., 40 cm Vigreux column)
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Name
|
|
Type
|
product
|
Smiles
|
C(C)C1(OCCCO1)C1=CC(=NC=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 142.4 mmol | |
AMOUNT: MASS | 31.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 61.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |